molecular formula C5H6O3 B8278895 4-Methyl-dihydro-furan-2,3-dione

4-Methyl-dihydro-furan-2,3-dione

Cat. No. B8278895
M. Wt: 114.10 g/mol
InChI Key: OOFOOOAUTFRJPH-UHFFFAOYSA-N
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Patent
US06592884B2

Procedure details

From 4-Methyl-dihydro-furan-2,3-dione and pyrrolidium acetate in ethanol. A solution of 4-methyl-dihydro-furan-2,3-dione (100 mmol, prepared according to Fleck et al., Helv. Chim. Acta 1950, 33, 130), acetic acid (100 mmol) and pyrrolidine (100 mmol) in ethanol (225 mL) was refluxed for 2,5 h. After cooling down to room temperature, the solvent was removed in vacuo and the residue was taken up in water (200 mL). The solution was then extracted with diethyl ether (5×100 ml), the combined organic layers were dried over sodium sulphate and then freed from solvent in vacuo. The residual oil was dissolved in pentane/diethyl ether (3/2, v/v; 10 mL) and then applied onto a column (30×500 mm) filled with a slurry of aluminium oxide (basic activity III-IV, Merck, Darmstadt, Germany) in pentane. Chromatography was performed using pentane (300 mL; fraction A), pentane/diethyl ether (9/1, v/v; 400 mL; fraction B), pentane/diethyl ether (80/20, v/v; 400 mL; fraction C), pentane/diethyl ether (70/30, v/v; 400 mL; fraction D), pentane/diethyl ether (60/40, v/v; 400 mL; fraction E), pentane/diethyl ether (50/50, v/v; 400 mL; fraction F). Fraction F containing 2(5H)-MPF (2.25 g, 14% in yield) was collected and freed from solvent under vacuo affording the target compound as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mmol
Type
reactant
Reaction Step Three
Quantity
100 mmol
Type
reactant
Reaction Step Three
Quantity
100 mmol
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[CH:2]1[CH2:6][O:5][C:4](=O)[C:3]1=[O:8].[C:9]([O-])(=O)C.C(O)(=O)C.[NH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1>C(O)C>[CH3:9][C:6]1[O:5][CH2:4][C:3](=[O:8])[C:2]=1[N:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(OC1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Three
Name
Quantity
100 mmol
Type
reactant
Smiles
CC1C(C(OC1)=O)=O
Name
Quantity
100 mmol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mmol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with diethyl ether (5×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulphate
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in pentane/diethyl ether (3/2, v/v; 10 mL)
ADDITION
Type
ADDITION
Details
filled with a slurry of aluminium oxide (basic activity III-IV, Merck, Darmstadt, Germany) in pentane
ADDITION
Type
ADDITION
Details
Fraction F containing 2(5H)-MPF
CUSTOM
Type
CUSTOM
Details
(2.25 g, 14% in yield)
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(CO1)=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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